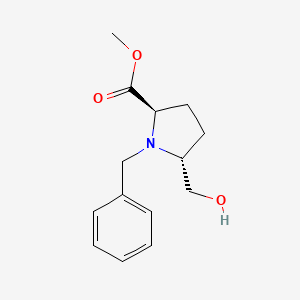
Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and benzyl halides.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2R,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate: Similar in structure but lacks the benzyl group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another chiral compound with different functional groups.
Uniqueness
Methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific chiral centers and the presence of both benzyl and hydroxymethyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
methyl (2R,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
HIWRGCAJBBTJSU-CHWSQXEVSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC[C@@H](N1CC2=CC=CC=C2)CO |
Kanonische SMILES |
COC(=O)C1CCC(N1CC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


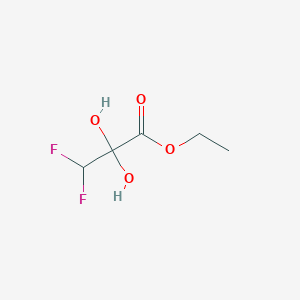
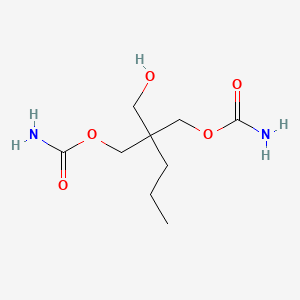
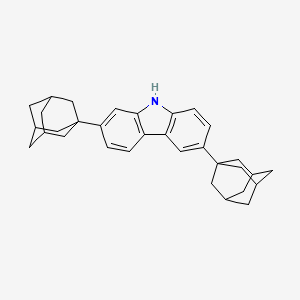
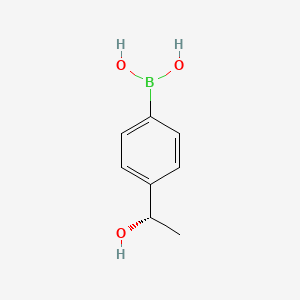

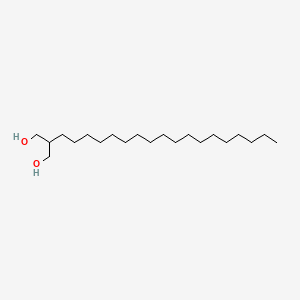
![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)
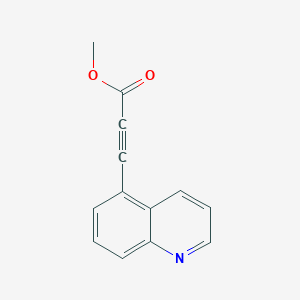
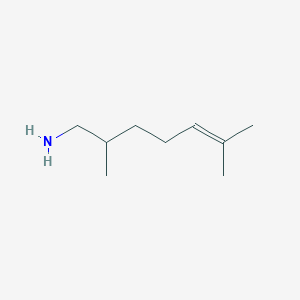
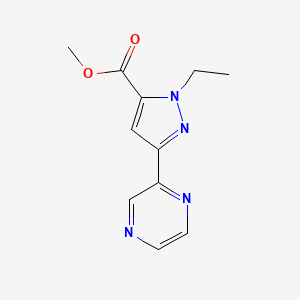

![6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B13343551.png)
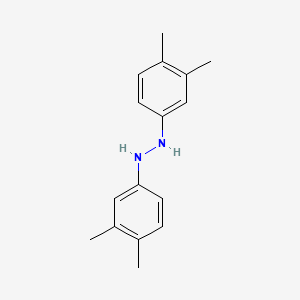
![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclohexan-1-ol](/img/structure/B13343559.png)
